(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride
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Overview
Description
(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride: is a chemical compound with a specific stereochemistry, characterized by the presence of a methoxy group and a hydroxyl group on a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Stereoselective Synthesis: Ensuring the correct stereochemistry (3R,4S) through the use of chiral catalysts or chiral starting materials.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology:
Enzyme Inhibitor: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Ligand for Receptors: Studied for its binding affinity to certain biological receptors.
Medicine:
Pharmaceutical Development: Explored as a potential lead compound for the development of new drugs.
Therapeutic Agent: Potential use in the treatment of diseases due to its biological activity.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
- (3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride
- (3R,4S)-3-Fluoropiperidin-4-ol hydrochloride
Comparison:
- Structural Differences: While similar in having a pyrrolidine or piperidine ring, the presence of different substituents (e.g., fluorine vs. methoxy) can significantly alter their chemical properties and biological activities.
- Stereochemistry: The specific stereochemistry (3R,4S) is crucial for the activity of these compounds, and slight changes can lead to different biological effects.
- Applications: Each compound may have unique applications based on its specific chemical structure and reactivity.
Properties
IUPAC Name |
(3R,4S)-4-methoxypyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFNYDVGSRXSM-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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